molecular formula C19H21NO4 B11229863 N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide

Cat. No.: B11229863
M. Wt: 327.4 g/mol
InChI Key: NNOVIPKWBCYTEO-UHFFFAOYSA-N
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Description

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxepin ring system, which is known for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 4-methylbenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide stands out due to its unique benzodioxepin ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science .

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-4-methylbenzamide

InChI

InChI=1S/C19H21NO4/c1-13-4-6-14(7-5-13)19(21)20-12-15-10-17-18(11-16(15)22-2)24-9-3-8-23-17/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,20,21)

InChI Key

NNOVIPKWBCYTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2OC)OCCCO3

Origin of Product

United States

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